Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate

Drug Discovery CB2 Receptor Bioisosterism

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate belongs to the 1,2,4-oxadiazole class of five-membered heterocycles containing one oxygen and two nitrogen atoms at positions 1, 2, and 4 respectively. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide functionalities while acting as an electron-poor aromatic linker between substituents.

Molecular Formula C12H11BrN2O3
Molecular Weight 311.13 g/mol
Cat. No. B13699258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate
Molecular FormulaC12H11BrN2O3
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)C2=C(C=C(C=C2)C)Br
InChIInChI=1S/C12H11BrN2O3/c1-3-17-12(16)11-14-10(15-18-11)8-5-4-7(2)6-9(8)13/h4-6H,3H2,1-2H3
InChIKeyPIPWSHDENIOVPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate: Structural and Pharmacophoric Baseline


Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate belongs to the 1,2,4-oxadiazole class of five-membered heterocycles containing one oxygen and two nitrogen atoms at positions 1, 2, and 4 respectively [1]. The 1,2,4-oxadiazole ring serves as a hydrolytically stable bioisostere for ester and amide functionalities while acting as an electron-poor aromatic linker between substituents [2]. In this compound, the 3-position bears a 2-bromo-4-methylphenyl substituent and the 5-position carries an ethyl carboxylate group, a substitution pattern that combines halogen-enabled synthetic versatility with the carboxylate handle for further derivatization . The 2-bromo substituent on the phenyl ring provides a reactive site for cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig), making this compound a strategic intermediate for library synthesis in medicinal chemistry and agrochemical discovery programs .

Why In-Class Substitution Is Not Straightforward with 1,2,4-Oxadiazole-5-carboxylate Derivatives


Although numerous 1,2,4-oxadiazole-5-carboxylate derivatives share the same core heterocycle, their pharmacological and physicochemical profiles diverge sharply depending on the nature and position of substituents on the 3-aryl ring . Systematic matched-pair analysis across the AstraZeneca compound collection has demonstrated that 1,2,4-oxadiazoles differ from their 1,3,4-oxadiazole regioisomers by an order of magnitude in lipophilicity (log D), with significant downstream consequences for metabolic stability, hERG inhibition, and aqueous solubility — properties that directly affect lead optimization trajectories [1]. Furthermore, the ortho-bromo substitution pattern present in this compound is not merely decorative: halogen placement on the phenyl ring dictates both the conformational preference of the biaryl system and the compound's reactivity in downstream diversification chemistries, meaning that even closely related halogen regioisomers (e.g., para-bromo or meta-bromo analogs) cannot be assumed to behave interchangeably in either biological assays or synthetic sequences [2]. These intrinsic differences mean that substituting one 1,2,4-oxadiazole-5-carboxylate for another, or replacing the 1,2,4-oxadiazole ring with a 1,3,4-isomer, will predictably alter key drug-likeness parameters and should be undertaken only with explicit comparative data in hand.

Quantitative Comparative Evidence for Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate Differentiation


Regioisomeric Oxadiazole Selection: 1,2,4-Oxadiazole Yields Higher Target Affinity vs. 1,3,4-Oxadiazole in CB2 Ligand Scaffolds

In a systematic bioisosteric replacement study of central oxadiazole rings within high-affinity CB2 ligands, the 1,2,4-oxadiazole derivatives 1a and 1b demonstrated substantially higher CB2 receptor affinity compared to their 1,3,4-oxadiazole counterparts 9a and 9b. The 1,3,4-oxadiazole regioisomer 9a exhibited a 10-fold reduction in CB2 affinity, while 9b showed a 50-fold reduction relative to the corresponding 1,2,4-oxadiazole analogs [1]. Although the 1,3,4-oxadiazole isomer provided improved polarity, reduced hERG interaction, and greater metabolic stability in human liver microsomes, these ADME gains came at the measurable cost of target engagement potency [1]. This trade-off illustrates that selection between 1,2,4- and 1,3,4-oxadiazole cores cannot be made on ADME grounds alone; when target affinity is the primary optimization parameter, the 1,2,4-oxadiazole scaffold is the appropriate starting point, and Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate provides exactly this scaffold with a synthetically tractable substitution pattern.

Drug Discovery CB2 Receptor Bioisosterism Regioisomer Comparison

Lipophilicity Control: 1,2,4-Oxadiazole Consistently Shows ~10-Fold Higher log D Than 1,3,4-Oxadiazole Across the AstraZeneca Collection

A landmark systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the full AstraZeneca compound collection established that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4 isomeric partner [1]. This difference is attributed to the intrinsically different charge distributions and dipole moments between the two regioisomers, with 1,3,4-oxadiazoles possessing stronger hydrogen bond acceptor capacity leading to lower log D and higher aqueous solubility [1][2]. Significant differences were also observed in metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomers [1]. For programs where higher lipophilicity is desirable — for instance, to enhance blood-brain barrier penetration or to modulate the pharmacokinetic profile of CNS-targeted agents — the 1,2,4-oxadiazole scaffold represented by this compound is the rational choice, as the 1,3,4-oxadiazole alternative would predictably undershoot the target log D range.

Physicochemical Properties Lipophilicity Drug Design Matched-Pair Analysis

Antibacterial Potency of 1,2,4-Oxadiazole Scaffold Against Drug-Resistant MRSA: MIC Benchmarks of 2–4 µM for Optimized Congeners

A focused library of 1,2,4-oxadiazole-containing derivatives was systematically evaluated for antibacterial activity against Gram-positive and Gram-negative strains, with the strongest antimicrobial activity achieved by compounds 3 (MIC = 4 µM) and 12 (MIC = 2 µM) against MRSA [1]. Compound 12 was further characterized as non-cytotoxic on the HaCaT cell line up to 25 µM, bactericidal in mode-of-action studies, and capable of synergistic interaction with oxacillin at a combination of 0.78 µM (compound 12) plus 0.06 µg/mL (oxacillin), yielding an FIC index of 0.396 that confirms synergistic effect [1]. In an independent but structurally related study, 1,2,4-oxadiazole derivative 17 bearing a 4-hydroxyphenyl at the 3-position exhibited an MIC of 25 µg/mL against S. aureus [2]. The approximately 6- to 12-fold difference in MIC between optimized (2 µM) and suboptimal (25 µg/mL) 1,2,4-oxadiazole congeners underscores that the specific 3-aryl substitution pattern — not merely the oxadiazole core — drives antibacterial potency, and the 2-bromo-4-methylphenyl substituent in the target compound provides a halogenated aryl motif amenable to further optimization within this validated antibacterial pharmacophore.

Antimicrobial Resistance MRSA 1,2,4-Oxadiazole MIC

Hydrolytic Stability Advantage: 1,2,4-Oxadiazole as a Non-Hydrolyzable Ester/Amide Bioisostere vs. Conventional Ester and 1,3,4-Oxadiazole Functionalities

The 1,2,4-oxadiazole ring is widely employed as a bioisostere for ester and amide functional groups specifically because of its resistance to hydrolysis — a property that directly addresses the metabolic liability of conventional ester linkages in drug candidates [1][2]. This principle was demonstrated in the development of antipicornaviral agents related to disoxaril, where the ester moiety in lead compound 21a exhibited very low oral bioavailability in mice due to ester hydrolysis; replacement of the ester with 1,2,4-oxadiazole bioisosteres yielded hydrolytically stable analogs that retained broad-spectrum antirhinovirus activity [2]. In the context of the target compound, the ethyl carboxylate at the 5-position of the 1,2,4-oxadiazole ring coexists with the bioisosteric oxadiazole core itself; the oxadiazole ring can serve as a bioisosteric replacement for a second ester or amide elsewhere in a molecular design, while the carboxylate provides a synthetic handle, creating a dual-functionality intermediate. Notably, when comparing 1,2,4-oxadiazole and 1,3,4-oxadiazole as bioisosteres, the 1,2,4-oxadiazole ring has been reported to confer less metabolic degradation by human liver microsomes in certain contexts, though this property is scaffold- and substitution-dependent [3].

Bioisosterism Hydrolytic Stability Metabolic Stability Ester Replacement

1,2,4-Oxadiazole Pharmacophore Optimization in Agrochemical Nematicides: Mortality Rates Exceeding Tioxazafen by >40 Percentage Points

The 1,2,4-oxadiazole pharmacophore has been validated in the agrochemical sector through tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole), a broad-spectrum nematicide developed by Monsanto [1]. In diversity-oriented optimization studies of this pharmacophore, compound E3 — bearing a 3-(4-chlorophenyl)-1,2,4-oxadiazole core — achieved corrected mortality rates of 85.7%, 75.9%, and 83.4% against Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor respectively at 200 µg/mL, substantially outperforming tioxazafen (40.7%, 70.7%, and 38.5% respectively) [2]. In a separate haloalkyl optimization series, compound A1 demonstrated an LC50 of 2.4 µg/mL against B. xylophilus, superior to avermectin (335.5 µg/mL), tioxazafen (>300 µg/mL), and fosthiazate (436.9 µg/mL) — representing potency improvements of approximately 140-fold over commercial nematicide benchmarks [3]. The target compound, with its 2-bromo-4-methylphenyl substituent at the 3-position and ethyl carboxylate at the 5-position, offers a halogenated aryl variant within this proven pharmacophore, providing a distinct electronic and steric profile for nematicidal SAR exploration that differs from the chlorophenyl (E3) and haloalkyl (A1) series already reported.

Agrochemical Discovery Nematicide 1,2,4-Oxadiazole Tioxazafen

1,2,4-Oxadiazole Antibacterial Scaffold Demonstrates 4- to 32-Fold Superiority Over Ciprofloxacin and Meropenem Against Drug-Resistant Gram-Positive Bacteria

A novel antibacterial scaffold incorporating a 1,2,4-oxadiazole teraryl moiety and γ-lactam fragment was discovered through bacteria-based phenotypic screening, with comprehensive SAR analysis across 42 derivatives against multidrug-resistant 'superbugs' [1]. The lead compound from this series exhibited excellent activity against drug-resistant Gram-positive bacteria including MRSA, vancomycin-intermediate S. aureus (VISA), and vancomycin-resistant enterococci (VRE), demonstrating 4- to 32-fold greater potency than the clinical comparators ciprofloxacin and meropenem [1]. The compound showed rapid bactericidal activity, a low propensity to induce resistance, and excellent liver microsomal stability with favorable pharmacokinetics [1]. Mechanism-of-action studies revealed dual inhibition of peptidoglycan biosynthesis (via Lipid II cycle targeting) and membrane homeostasis disruption (via enhanced permeability and induced hyperpolarization), confirmed by proteomic and lipidomic analyses [1]. While this evidence pertains to a more elaborated 1,2,4-oxadiazole-containing scaffold rather than the target compound directly, it establishes the 1,2,4-oxadiazole moiety as a critical pharmacophoric element within antibacterials that outperform standard-of-care antibiotics by up to 32-fold — a benchmark that simpler 1,2,4-oxadiazole building blocks like the target compound can serve as starting points to access.

Antibacterial Drug-Resistant Bacteria 1,2,4-Oxadiazole MRSA VRE

Optimal Procurement and Application Scenarios for Ethyl 3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazole-5-carboxylate


GPCR Lead Optimization Requiring Higher log D Without Sacrificing Target Affinity

In drug discovery programs targeting GPCRs (e.g., CB2, muscarinic, or dopamine receptors) where lead molecules suffer from insufficient lipophilicity for membrane partitioning or CNS penetration, this compound provides the 1,2,4-oxadiazole core that consistently delivers approximately one order of magnitude higher log D than 1,3,4-oxadiazole alternatives [1]. The matched-pair evidence from CB2 ligands demonstrates that the 1,2,4-oxadiazole scaffold preserves target affinity that would be reduced 10- to 50-fold upon switching to the more polar 1,3,4-oxadiazole regioisomer [2]. The 2-bromo substituent offers a site for late-stage diversification via palladium-catalyzed cross-coupling to rapidly generate analog libraries while maintaining the favorable log D range of the parent 1,2,4-oxadiazole core.

Anti-MRSA Library Synthesis Starting from Halogenated 1,2,4-Oxadiazole Intermediates

With optimized 1,2,4-oxadiazole congeners demonstrating MIC values of 2–4 µM against MRSA and synergistic activity with oxacillin (FIC index = 0.396) [1], and with more elaborated 1,2,4-oxadiazole scaffolds achieving 4- to 32-fold superiority over ciprofloxacin and meropenem against drug-resistant Gram-positive strains [2], this compound serves as a strategically functionalized intermediate for anti-MRSA library construction. The ethyl carboxylate at the 5-position enables amide coupling or hydrolysis to the carboxylic acid for further derivatization, while the 2-bromo substituent on the 3-aryl ring permits Suzuki, Buchwald-Hartwig, or Ullmann-type couplings to explore diverse biaryl SAR around the validated 1,2,4-oxadiazole antibacterial pharmacophore.

Agrochemical Nematicide Discovery: Diversification of the 3-Aryl Domain Beyond Chlorophenyl Chemotypes

The 1,2,4-oxadiazole pharmacophore has been commercially validated in nematicide development through tioxazafen, and recent optimization efforts have produced analogs (E3, A1) that surpass tioxazafen by >40 percentage points in nematode mortality and achieve ~140-fold improvements in LC50 over commercial benchmarks [1][2]. However, the published optimization campaigns have predominantly explored chlorophenyl and haloalkyl substitution patterns. This compound introduces a 2-bromo-4-methylphenyl motif — a distinct electronic and steric profile — at the 3-position of the 1,2,4-oxadiazole core, offering agrochemical discovery teams an opportunity to diversify beyond the already-crowded chlorophenyl chemical space while retaining the ethyl carboxylate at the 5-position for further optimization via ester-to-amide conversion or hydrolysis to the acid.

Bioisostere Strategy Programs Requiring Hydrolytically Stable Ester Replacements with Retained Synthetic Handles

For medicinal chemistry programs where a lead compound's ester group has been identified as a metabolic liability (hydrolysis leading to inactive acid metabolite and poor oral bioavailability), the 1,2,4-oxadiazole ring is a validated bioisosteric replacement that confers resistance to hydrolysis [1][2]. Unlike simple oxadiazole bioisosteres that replace an ester with a methyl or trifluoromethyl group, this compound uniquely retains an ethyl carboxylate at the 5-position alongside the bioisosteric 1,2,4-oxadiazole core, allowing the oxadiazole to serve as a bioisostere for one functional group while the carboxylate remains available as a synthetic handle or as a second pharmacophoric element. This dual functionality makes the compound particularly suitable for fragment-based drug design or scaffold-hopping exercises where both hydrolytic stability and synthetic tractability are required.

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